Hydroxyethyl

描述

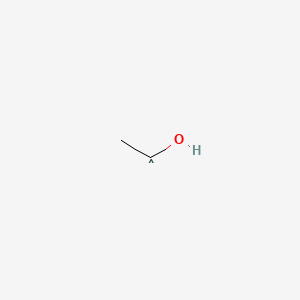

Structure

2D Structure

属性

Key on ui mechanism of action |

Ethanol affects the brain’s neurons in several ways. It alters their membranes as well as their ion channels, enzymes, and receptors. Alcohol also binds directly to the receptors for acetylcholine, serotonin, GABA, and the NMDA receptors for glutamate. The sedative effects of ethanol are mediated through binding to GABA receptors and glycine receptors (alpha 1 and alpha 2 subunits). It also inhibits NMDA receptor functioning. In its role as an anti-infective, ethanol acts as an osmolyte or dehydrating agent that disrupts the osmotic balance across cell membranes. ... Ethanol is known to affect a large number of membrane proteins that participate in signaling pathways such as neurotransmitter receptors, enzymes, and ion channels, and there is extensive evidence that ethanol interacts with a variety of neurotransmitters. The major actions of ethanol involve enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) at GABAa receptors and blockade of the N-methyl-D-aspartate (NMDA) subtype of glutamate, an excitatory amine acid (EAA) receptor. Animal studies indicate that the acute effects of ethanol result from competitive inhibition of glycine binding to NMDA receptor and disruption of glutamatergic neurotransmission by inhibiting the response of the NMDA receptor. Persistent glycine antagonism and attenuation of glutamatergic neurotransmission by chronic ethanol exposure results in tolerance to ethanol by enhancing EAA neurotransmission and NMDA receptor upregulation. The latter appears to involve selective increases in NMDA R2B subunit concentrations and other molecular changes in specific brain loci. The abrupt withdrawal of ethanol thus produces a hyperexcitable state that leads to the ethanol withdrawal syndrome and excitotoxic neuronal death. GABA-mediated inhibition, which normally acts to limit excitation, is eliminated during ethanol withdrawal syndrome and further intensifies this excitation. In addition, NMDA receptors function to inhibit the release of dopamine in the nucleus accumbens and mesolimbic structures, which modulate the reinforcing action of addictive xenobiotics such as ethanol. By inhibiting NMDA receptor activity, ethanol could increase dopamine release from the nucleus accumbens and ventral tegmental area and could thus create dependence. Chronic ethanol administration also results in tolerance, dependence, and an ethanol withdrawal syndrome, mediated, in part, by desensitization and or downregulation of GABAa receptors. The development of alcoholic ketoacidosis (AKA) requires that a combination of physical and physiologic events occur. The normal response to starvation and depletion of hepatic glycogen stores is for amino acids to be converted to pyruvate. Pyruvate can serve as a substrate for gluconeogenesis, be converted to acetyl-CoA, which can enter the Krebs cycle or can be utilized in various biosynthetic pathways (eg, fatty acid, ketone bodies, cholesterol, and acetylcholine) ... Ethanol metabolism generates NADH, resulting in an excess of reducing potential. This high redox state favors the conversion of pyruvate to lactate, diverting pyruvate from being a substrate for gluconeogenesis. To compensate for the lack of normal metabolic substrates, the body mobilizes fat from adipose tissue and increased fatty acid metabolism as an alternative source of energy. This response is mediated by a decrease in insulin and an increased secretion of glucagon, catecholamines, growth hormone, and cortisol. Fatty acid metabolism results in the formation of acetyl-CoA and it combines with the excess acetate that is generated from ethanol metabolism to form acetoacetate. Most of the acetoacetate is reduced to beta-hydroxybutyrate due to the excess reducing potential or high redox state of the cell. Volume depletion interferes with the renal elimination of acetoacetate and beta-hydroxybutyrate, and contributes to the acidosis. An elevated lactate concentration may result from shunting from pyruvate or from hypoperfusion or infection that may coexist with the underlying ketoacidosis. Adenosine may mediate many of the acute and chronic motor effects of ethanol on the brain. Ethanol, probably through its metabolite, acetate, prevents adenosine uptake, raising synaptic adenosine concentrations. Excessive stimulation of several adenosine receptors in the cerebellum may explain much of the motor impairment from low ethanol concentrations. In fact, animals made tolerant to ethanol develop cross-tolerance to adenosine agonists. In mice, adenosine receptor agonists increase ethanol-induced incoordination while adenosine antagonists decrease this intoxicating response. Chronic ethanol (alcohol) administration has been associated with alterations in the binding and function of the gamma-aminobutyric acid (GABAA) receptor. To evaluate the mechanism underlying these changes, /the authors/ measured the steady state levels of the mRNAs for the alpha 1, alpha 2, alpha 3, alpha 5, and alpha 6 subunits of the GABAA receptor after chronic ethanol administration to rats and ethanol withdrawal for 24 hr. The results indicated that chronic ethanol administration resulted in a 61% decline in the level of the GABAA receptor alpha 1 subunit mRNAs [3.8 and 4.3 kilobases (kb)] in the cerebral cortex in rats. The levels of the alpha 2 subunit mRNAs (6 and 3 kb) and the alpha 5 subunit mRNA (2.8 kb) were also reduced, by 61, 45, and 51%, respectively, whereas there was no change in the level of the alpha 3 subunit mRNA (3 kb). Furthermore, the ethanol-induced decrease in receptor mRNA levels persisted for 24 hr, after withdrawal of ethanol and returned to control values at 36 hr of withdrawal. alpha 1 mRNA levels in cerebellum also decreased by 28%. The level of the alpha 6 subunit mRNA, which selectively encodes Ro15-4513 binding sites, was found to be increased by approximately 76% in the cerebellum. Also, the photoaffinity labeling studies using [3H]Ro15-4513 indicated an increase in the levels of various protein components of the GABAA receptor, in the cerebellum and the cerebral cortex (e.g., 50- and 55-kDa proteins in the cerebellum and 41- and 50-kDa proteins in the cortex), after chronic ethanol treatment. The increase in alpha 6 mRNA in the cerebellum might be related to the increased labeling of the 55-kDa (approximately 56-kDa) protein and partially responsible for the increased binding ... . Because the alpha 6 subunit is not expressed in cortex, involvement of an as yet unknown subunit in this region cannot be ruled out. The effect of chronic ethanol treatment appears to be specific for GABAA receptor subunit mRNAs, because the same treatment did not alter the levels of glyceraldehyde-3-dehydrogenase mRNA or poly(A)+ RNA. In summary, these data indicate that chronic ethanol treatment results in an alteration in the regulation of expression of GABAA receptor subunit-encoding mRNAs, which could be due to alterations in transcription or mRNA stability. For more Mechanism of Action (Complete) data for Ethanol (8 total), please visit the HSDB record page. |

|---|---|

CAS 编号 |

2348-46-1 |

分子式 |

C2H5O |

分子量 |

45.06 g/mol |

IUPAC 名称 |

ethanol |

InChI |

InChI=1S/C2H5O/c1-2-3/h2-3H,1H3 |

InChI 键 |

GAWIXWVDTYZWAW-UHFFFAOYSA-N |

杂质 |

...The purpose of this study was to compare aluminum levels in fresh, and stored, canned beer representative of U.S. quality draft. ...two brands of beer, A and B, held at two different temperatures of 23 °C (room temperature) and 5 °C (refrigerated) over a period of 5 months. Room temperature beer was found to contain more aluminum (108 ug/L) than refrigerated beer and brand A at room temperature had significantly more aluminum content (546 ug/L) than brand B (414 ug/L) at the end of the duration of storage period. Aluminum content changes from day 0 to day 150 were significant. |

规范 SMILES |

C[CH]O |

沸点 |

173.3 °F at 760 mmHg (NTP, 1992) 78.24 °C 78 °C 173 °F |

颜色/形态 |

Clear, colorless, very mobile liquid |

密度 |

0.79 at 68 °F (USCG, 1999) - Less dense than water; will float 0.7893 g/cu cm at 20 °C Relative density (water = 1): 0.79 < 0.810 0.79 |

闪点 |

55 °F (NTP, 1992) 55 °F 14.0 °C (57.2 °F) - closed cup Table: Flash Point for Ethyl Alcohol and Water [Table#229] 55 °F (13 °C) (closed cup) 12.0 °C c.c. |

熔点 |

-173.4 °F (NTP, 1992) -114.14 °C -114.1 °C -114 °C -173 °F |

物理描述 |

Ethanol with a small amount of an adulterant added so as to be unfit for use as a beverage. Ethanol appears as a clear colorless liquid with a characteristic vinous odor and pungent taste. Flash point 55 °F. Density 6.5 lb / gal. Vapors are heavier than air. Liquid Liquid, Other Solid; Other Solid; Liquid; NKRA; Water or Solvent Wet Solid Clear, colorless liquid with a weak, ethereal, vinous odor; [NIOSH] COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. Clear, colourless, mobile liquid with a characteristic odour and a burning taste Clear, colorless liquid with a weak, ethereal, vinous odor. |

相关CAS编号 |

42845-45-4 |

溶解度 |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) In water, miscible /1X10+6 mg/L/ at 25 °C Miscible with ethyl ether, acetone, chloroform; soluble in benzene Miscible with many organic solvents 1000.0 mg/mL Solubility in water: miscible Soluble in water Miscible |

蒸汽密度 |

1.59 (NTP, 1992) - Heavier than air; will sink (Relative to Air) 1.59 (Air = 1) Relative vapor density (air = 1): 1.6 1.59 |

蒸汽压力 |

40 mmHg at 66 °F ; 50 mmHg at 77 °F (NTP, 1992) 59.3 [mmHg] VP: -73 °C at 1 Pa; -56 °C at 10 Pa; -34 °C at 100 Pa; -7 °C at 1 kPa (all extrapolated); 29.2 °C at 10 kPa; 78.0 °C at 100 kPa 59.3 mm Hg at 25 °C /Extrapolated/ Vapor pressure, kPa at 20 °C: 5.8 44 mmHg |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Hydroxyethyl Cellulose in Advanced Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble polymer derived from cellulose, has established itself as a cornerstone excipient in the development of sophisticated drug delivery systems.[1] Its versatility stems from its unique physicochemical properties that allow for precise control over drug release kinetics, enhancement of bioavailability, and targeted delivery. This technical guide provides an in-depth exploration of the core mechanisms of action of HEC in drug delivery, supported by quantitative data, detailed experimental protocols, and process visualizations.

Mechanism of Action: Controlled Drug Release from HEC Matrices

The primary role of HEC in oral solid dosage forms is as a hydrophilic matrix-forming agent, enabling sustained and controlled release of an active pharmaceutical ingredient (API).[2][3] The mechanism is a complex interplay of hydration, swelling, diffusion, and erosion.

Upon contact with aqueous fluids in the gastrointestinal tract, the HEC polymer begins to hydrate (B1144303) and swell, forming a viscous, gel-like layer on the surface of the dosage form.[4] This gel layer acts as a diffusion barrier, retarding the ingress of fluid and the egress of the dissolved drug. The rate of drug release is governed by two main processes:

-

Drug Diffusion: The dissolved API travels through the tortuous channels of the swollen hydrogel matrix. The rate of diffusion is dependent on the viscosity of the gel layer, which is directly influenced by the molecular weight and concentration of the HEC used.[1]

-

Matrix Erosion: Concurrently, the outermost layer of the hydrated polymer matrix slowly erodes and dissolves into the surrounding medium. As the matrix erodes, the diffusional path length for the drug decreases, contributing to the overall release profile.[5][6]

The drug release from HEC matrices is often described as anomalous (non-Fickian) transport, indicating that it is controlled by a combination of both drug diffusion and polymer matrix erosion/relaxation.[5][6]

Diagram: HEC Matrix Drug Release Mechanism

Caption: Hydration, swelling, diffusion, and erosion in an HEC matrix tablet.

Mechanism of Action: Mucoadhesion

HEC exhibits mucoadhesive properties, which are particularly valuable for drug delivery to mucosal surfaces such as in ophthalmic, nasal, and buccal formulations.[7] Mucoadhesion is the process of adhesion between the polymer and the mucus layer lining these surfaces.[7]

The primary mechanism for HEC's mucoadhesion is the formation of hydrogen bonds.[7] The abundant hydroxyl groups on the HEC polymer chain interact with the sialic acid and fucose residues of mucin glycoproteins, the main components of mucus. This interaction increases the residence time of the formulation at the site of application, which can lead to:

-

Enhanced Drug Absorption: Prolonged contact time allows for greater absorption of the API across the mucosal tissue.[7]

-

Improved Bioavailability: By localizing the drug at the absorption site, pre-systemic metabolism can be reduced.

-

Increased Therapeutic Efficacy: Maintaining the drug concentration at the target site for an extended period improves its effectiveness.

The mucoadhesive strength of HEC is influenced by its molecular weight, with higher molecular weight grades generally exhibiting stronger adhesion due to increased chain entanglement and more interaction points with mucin.[7]

Diagram: HEC-Mucin Mucoadhesive Interaction

Caption: Hydrogen bonding between HEC hydroxyl groups and mucin glycoproteins.

Quantitative Data Summary

The performance of HEC in drug delivery is highly dependent on its grade, which is primarily defined by molecular weight and viscosity.

Table 1: Specifications of Pharmaceutical Grade HEC (Natrosol™ 250 Pharm)

| Grade | Weight Average Molecular Weight (Da) | Brookfield LVF Viscosity (mPa·s) | Solution Concentration (%) |

| Natrosol™ 250 L Pharm | 90,000 | 75–150 | 5% |

| Natrosol™ 250 G Pharm | 300,000 | 250–400 | 2% |

| Natrosol™ 250 M Pharm | 720,000 | 4,500–6,500 | 2% |

| Natrosol™ 250 H Pharm | 1,000,000 | 1,500–2,500 | 1% |

| Natrosol™ 250 HHX Pharm | 1,300,000 | 3,500–5,500 | 1% |

| Data sourced from Ashland product specifications.[8] |

Table 2: Effect of HEC Molecular Weight on Drug Release

A study using 3D-printed tablets with diclofenac (B195802) sodium demonstrated the impact of HEC's molecular weight on drug release.

| Formulation (HEC Grade) | HEC Molecular Weight (kDa) | Drug Released after 10 hours (%) |

| F-L | 90 | ~100% |

| F-G | 300 | 53.52 ± 1.14 |

| F-M | 720 | 39.26 ± 3.33 |

| F-HX | 1000 | 39.38 ± 0.37 |

| Data adapted from a study on 3D-printed dosage forms.[5] |

As shown, higher molecular weight HEC leads to a significantly slower drug release rate due to the formation of a stronger, more viscous gel layer.[1][5]

Table 3: Mucoadhesive Properties of HEC Formulations

Direct comparison of mucoadhesive strength between standard HEC grades is complex and context-dependent. However, studies show significant enhancement through chemical modification.

| HEC Formulation Type | Mucoadhesive Property | Improvement |

| Carboxyl-modified HEC | Adhesion Strength | Up to 40% increase vs. unmodified HEC[7] |

| Methacryloylated HEC | Peak Force & Work of Adhesion | Statistically significant increase vs. unmodified HEC[9] |

Detailed Experimental Protocols

A. In Vitro Drug Release Testing (USP Apparatus 2)

This protocol outlines the standard method for determining the rate of drug release from HEC matrix tablets.

Diagram: Workflow for In Vitro Drug Release Test

Caption: Standard workflow for USP Apparatus 2 dissolution testing.

Methodology:

-

Apparatus: USP Dissolution Apparatus 2 (Paddle Method).[10][11]

-

Dissolution Medium: Typically 900 mL of a buffered solution simulating physiological pH, such as phosphate buffer pH 6.8.[5]

-

Temperature: Maintained at 37 ± 0.5°C.[10]

-

Paddle Speed: A constant rotation speed, commonly 50 or 100 rpm, is used.[5][10]

-

Procedure: a. The dissolution medium is placed in the vessel and allowed to equilibrate to the set temperature. b. The HEC matrix tablet is dropped into the vessel. c. The apparatus is started, and at specified time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), an aliquot of the medium is withdrawn. d. The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

-

Analysis: The concentration of the API in each sample is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Data Interpretation: The cumulative amount of drug released is calculated and plotted against time to generate the dissolution profile.

B. Ex Vivo Mucoadhesion Test (Tensile Strength Method)

This protocol measures the force required to detach a HEC-based formulation from a mucosal tissue, providing a quantitative measure of mucoadhesive strength.

Diagram: Workflow for Ex Vivo Mucoadhesion Test

Caption: Workflow for measuring mucoadhesion using a texture analyzer.

Methodology:

-

Apparatus: Texture Analyzer equipped with a cylindrical probe and a platform for mounting tissue.[12][13]

-

Substrate: Freshly excised animal mucosal tissue (e.g., porcine buccal or nasal mucosa) is used.[12][14]

-

Procedure: a. The mucosal tissue is secured on the lower, stationary platform of the texture analyzer. Its surface is moistened with a buffer (e.g., simulated saliva). b. The HEC formulation (e.g., a gel or a tablet) is attached to the upper, movable probe. c. The probe is lowered at a pre-test speed until it makes contact with the mucosa. d. A defined contact force (e.g., 0.5 N) is applied for a specific contact time (e.g., 60 seconds) to allow for mucoadhesive bond formation.[15] e. The probe is then withdrawn at a constant, slow post-test speed (e.g., 0.1 mm/s).[14][16]

-

Analysis: The instrument records the force required to detach the formulation from the mucosa as a function of displacement.

-

Data Interpretation: Two key parameters are derived from the force-distance curve:

-

Peak Detachment Force: The maximum force (N) required to separate the surfaces.

-

Work of Adhesion: The area under the force-distance curve (N·mm or mJ), representing the total energy required to break the adhesive bond.[15]

-

C. Swelling and Erosion Studies (Gravimetric Method)

This protocol quantifies the water uptake (swelling) and mass loss (erosion) of HEC matrix tablets over time.

Methodology:

-

Apparatus: Dissolution apparatus, analytical balance, and a drying oven.

-

Procedure: a. The initial dry weight of each tablet (Wi) is recorded.[17] b. Tablets are placed in the dissolution medium under standard conditions (e.g., 37°C, 100 rpm).[18] c. At predetermined time intervals, tablets are removed, gently blotted to remove excess surface water, and weighed to obtain the swollen weight (Ws).[17] d. The same tablets are then dried in an oven (e.g., at 60°C) until a constant weight is achieved, which is recorded as the final dried weight (Wt).[17][18]

-

Calculations:

-

Percentage Swelling (Water Uptake) = [(Ws - Wt) / Wt] × 100

-

Percentage Matrix Erosion = [(Wi - Wt) / Wi] × 100 [17]

-

-

Data Interpretation: The percentages of swelling and erosion are plotted against time to understand the hydration and dissolution dynamics of the HEC matrix, which correlate with the drug release mechanism.

Conclusion

This compound cellulose is a highly effective and adaptable polymer for drug delivery, primarily functioning through the mechanisms of controlled release via matrix swelling and erosion, and enhanced localization through mucoadhesion. The specific grade of HEC, particularly its molecular weight and resulting viscosity, is a critical parameter that allows formulators to precisely tailor drug release profiles and adhesive properties. By understanding these core mechanisms and utilizing standardized evaluation protocols, researchers and drug development professionals can effectively harness the potential of HEC to create optimized, patient-centric therapeutic systems.

References

- 1. Role of Hydroxyethylcellulose in Controlled Drug Release Systems [eureka.patsnap.com]

- 2. xtgchem.cn [xtgchem.cn]

- 3. stobec.com [stobec.com]

- 4. eurofins.it [eurofins.it]

- 5. Evaluation of this compound Cellulose Grades as the Main Matrix Former to Produce 3D-Printed Controlled-Release Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluating Hydroxyethylcellulose's Mucoadhesive Properties [eureka.patsnap.com]

- 8. ashland.com [ashland.com]

- 9. Synthesis of Methacryloylated Hydroxyethylcellulose and Development of Mucoadhesive Wafers for Buccal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USP apparatus 2: Significance and symbolism [wisdomlib.org]

- 11. fip.org [fip.org]

- 12. 2.5.3. Ex Vivo Mucoadhesion [bio-protocol.org]

- 13. stablemicrosystems.com [stablemicrosystems.com]

- 14. Interpretation of mucoadhesive properties of polymer gel preparations using a tensile strength method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of Swelling and Erosion in the Controlled Release of a Poorly Water-Soluble Drug Using Synchrotron X-ray Computed Microtomography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmaexcipients.com [pharmaexcipients.com]

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyethyl Starch (HES) Derivatives

Introduction

Hydroxyethyl starch (HES) is a semi-synthetic polysaccharide derived from the modification of amylopectin, a component of natural starch.[1][2] The addition of this compound groups to the glucose units of the starch polymer enhances its water solubility and stability against enzymatic degradation by amylase in the bloodstream.[2][3] HES is widely recognized as a clinical plasma volume expander and is characterized by its average molecular weight (Mw), molar substitution (MS), and the C2/C6 ratio of hydroxyethylation.[1][4][5]

Due to its excellent biocompatibility, biodegradability, low immunogenicity, and the abundance of functional hydroxyl groups available for chemical modification, HES has garnered significant interest as a versatile platform for developing advanced drug delivery systems (DDS).[1][6][7] HES and its derivatives are used to create a variety of nanocarriers, including drug conjugates, nanoparticles, micelles, and hydrogels, to improve the pharmacokinetic profiles, solubility, and therapeutic efficacy of various drugs.[7][8][9] This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing HES derivatives for researchers and professionals in drug development.

Synthesis of this compound Starch Derivatives

The polyhydroxylated nature of HES allows for a wide range of chemical modifications.[6] Common strategies involve esterification, etherification, and conjugation reactions to attach hydrophobic moieties, targeting ligands, or therapeutic agents. These modifications tailor the physicochemical properties of HES for specific drug delivery applications.

Experimental Protocol 1: Synthesis of Hydrophobically Modified HES via Esterification

This protocol describes the synthesis of an amphiphilic HES derivative by esterifying its hydroxyl groups with a fatty acid (e.g., stearic acid), a method used to create self-assembling nanocarriers like micelles.[3][10]

Materials:

-

This compound Starch (HES)

-

Stearic Acid (SA) or other fatty acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

-

Dialysis membrane (appropriate MWCO)

-

Deionized water

Procedure:

-

Dissolution: Dissolve a defined amount of HES in anhydrous DMSO.

-

Activation: In a separate flask, dissolve stearic acid, DCC, and DMAP in anhydrous DMSO. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the stearic acid.

-

Reaction: Add the activated stearic acid solution dropwise to the HES solution under constant stirring. Allow the reaction to proceed for 24-48 hours at a controlled temperature (e.g., 45°C).[11] The molar ratio of HES hydroxyl groups to the fatty acid can be varied to control the degree of substitution.[3]

-

Purification:

-

Precipitate the crude product by pouring the reaction mixture into an excess of cold acetone.

-

Recover the precipitate by filtration and wash it repeatedly with acetone to remove unreacted reagents.

-

Redissolve the product in deionized water and dialyze against deionized water for 2-3 days to remove residual solvent and impurities.

-

-

Lyophilization: Freeze-dry the purified solution to obtain the final HES-stearate conjugate as a white powder.

Experimental Protocol 2: Synthesis of HES-Drug Conjugates

This protocol outlines a general method for conjugating a drug with a suitable functional group (e.g., a hydroxyl or carboxyl group) to HES. As an example, the conjugation of 10-Hydroxycamptothecin (10-HCPT) is described.[12]

Materials:

-

HES

-

10-Hydroxycamptothecin (10-HCPT)

-

Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Coupling agents (e.g., EDC/NHS)

-

Dialysis membrane

-

Deionized water

Procedure:

-

Drug Protection (if necessary): For a drug like 10-HCPT, protect the phenolic hydroxyl group. Suspend 10-HCPT in anhydrous DCM, add (Boc)₂O and anhydrous pyridine, and stir overnight at room temperature. Wash the resulting solution sequentially with HCl and NaHCO₃. Dry the organic phase and evaporate the solvent to obtain the protected drug.[12]

-

HES Activation: Dissolve HES in a suitable solvent (e.g., formamide (B127407) or DMSO). If the drug has a hydroxyl group, the carboxyl group needs to be introduced to HES first.

-

Conjugation: Dissolve the protected drug and activated HES in an appropriate solvent. Add coupling agents like EDC and NHS to facilitate the formation of an ester or amide bond. Allow the reaction to proceed for 24-72 hours.

-

Deprotection: If a protecting group was used, perform a deprotection step (e.g., using trifluoroacetic acid for a Boc group).

-

Purification: Dialyze the reaction mixture extensively against deionized water or a suitable buffer to remove unreacted drug, coupling agents, and byproducts.

-

Lyophilization: Freeze-dry the purified conjugate solution to yield the final HES-drug conjugate.

References

- 1. This compound starch and its derivatives as nanocarriers for delivery of diagnostic and therapeutic agents towards cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Starch? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. This compound starch - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound starch based smart nanomedicine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09663F [pubs.rsc.org]

- 8. Drug Delivery Systems Based on this compound Starch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to N-(2-hydroxyethyl) piperidine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyethyl) piperidine (B6355638), also known as 1-(2-hydroxyethyl)piperidine or 2-(1-Piperidino)ethanol, is a heterocyclic organic compound featuring a piperidine ring N-substituted with a 2-hydroxyethyl group.[1] Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a highly versatile and valuable building block in organic synthesis.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and significant applications, particularly in the realm of pharmaceutical development.

With the CAS Registry Number 3040-44-6, this compound serves as a critical intermediate in the synthesis of a wide array of more complex molecules.[2][4] Its incorporation into molecular scaffolds is particularly prominent in the development of active pharmaceutical ingredients (APIs) targeting the central nervous system (CNS) and in the synthesis of antihistamines.[2] Furthermore, its utility extends to polymer chemistry, where it can act as a functional modifier, and in the formulation of cosmetics.[2]

Chemical Structure and Physicochemical Properties

The chemical structure of N-(2-hydroxyethyl) piperidine consists of a saturated six-membered heterocycle, piperidine, where the nitrogen atom is bonded to an ethyl group which is, in turn, substituted with a hydroxyl group at the second position.

Table 1: Physicochemical Properties of N-(2-hydroxyethyl) piperidine

| Property | Value | References |

| CAS Number | 3040-44-6 | [2] |

| Molecular Formula | C7H15NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [5] |

| Purity | ≥98.5% | |

| Boiling Point | 199-202 °C | |

| Density | 0.973 g/mL at 25 °C | |

| Refractive Index | n20/D 1.4804 | |

| Flash Point | 77 °C | |

| Solubility | Soluble in water |

Table 2: Spectroscopic Data of N-(2-hydroxyethyl) piperidine

| Spectroscopic Technique | Data Reference |

| 1H NMR | Spectra available from various suppliers. |

| 13C NMR | G. Ellis, R.G. Jones, J. Chem. Soc. Perkin II 437 (1972)[6] |

| Infrared (IR) Spectroscopy | Spectra available from SpectraBase.[7] |

| Mass Spectrometry (MS) | Data available in the NIST WebBook.[8] |

Synthesis of N-(2-hydroxyethyl) piperidine

The most common and straightforward synthesis of N-(2-hydroxyethyl) piperidine involves the reaction of piperidine with ethylene (B1197577) oxide. This reaction is an example of a nucleophilic ring-opening of an epoxide. The nitrogen atom of the piperidine acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of the N-substituted product.

References

role of hydroxyethyl groups in polymer solubility

An In-depth Technical Guide on the Role of Hydroxyethyl Groups in Polymer Solubility

For researchers, scientists, and drug development professionals, understanding and controlling polymer solubility is paramount for formulating effective and stable products. Chemical modification is a key strategy to alter the properties of natural polymers, and hydroxyethylation stands out as a widely used method to enhance the aqueous solubility of otherwise insoluble biopolymers like cellulose (B213188) and starch. This technical guide delves into the core principles of how this compound groups modulate polymer solubility, supported by quantitative data, detailed experimental protocols, and process visualizations.

Naturally occurring polysaccharides such as cellulose are insoluble in water despite the abundance of hydroxyl (-OH) groups. This insolubility arises from extensive and highly ordered intra- and intermolecular hydrogen bonding between the polymer chains, creating a rigid, crystalline structure that water molecules cannot easily penetrate.

The introduction of this compound (-OCH₂CH₂OH) groups via an etherification reaction fundamentally alters this structure.[1][2][3] This process, known as hydroxyethylation, imparts water solubility through a two-fold mechanism:

-

Disruption of Hydrogen Bonds : The bulky this compound groups are grafted onto the polymer backbone, physically disrupting the tightly packed chains. This steric hindrance prevents the native hydroxyl groups from re-establishing the strong, ordered hydrogen-bonding network that causes insolubility.[4][5]

-

Introduction of Hydrophilic Sites : The newly introduced this compound groups are themselves hydrophilic and readily form hydrogen bonds with water molecules.[1][2] This interaction allows the polymer chains to become solvated, uncoil, and disperse throughout the aqueous medium, resulting in a stable solution.[1]

The extent of this modification is quantified by two key parameters:

-

Degree of Substitution (DS) : This refers to the average number of hydroxyl groups on each anhydroglucose (B10753087) unit of the polysaccharide that have been substituted with this compound groups. Since each anhydroglucose unit has three available hydroxyl groups, the DS can theoretically range from 0 to 3.[1][3][4]

-

Molar Substitution (MS) : This defines the average number of moles of ethylene (B1197577) oxide that have reacted with each anhydroglucose unit. Once a this compound group is attached, its own terminal hydroxyl group can react with additional ethylene oxide molecules to form a short poly(ethylene oxide) side chain. Therefore, the MS value can exceed 3 and has no theoretical limit.[1][3][6]

Both DS and MS are critical parameters that dictate the final properties of the polymer, including its solubility, viscosity, and thermal behavior.[1]

References

- 1. What is the mechanism of Hydroxyethylcellulose? [synapse.patsnap.com]

- 2. The properties and applications of this compound cellulose (HEC) dissolved in water - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]

- 3. cms-ic.chempoint.com [cms-ic.chempoint.com]

- 4. Understanding the Role of Degree of Substitution (DS) in this compound Cellulose (HEC) Performance [kingmaxcellulose.com]

- 5. Degree of Substitution in HEC and Its Impact - HPMC manufacturer [hpmcmanufacturer.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Determining the Molecular Weight of Hydroxyethyl Cellulose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble polymer derived from cellulose, is a cornerstone excipient in the pharmaceutical, cosmetic, and food industries.[1] Its utility as a thickening agent, binder, emulsifier, and stabilizer is directly linked to its molecular weight and molecular weight distribution.[2] A precise determination of these parameters is therefore critical for formulation development, quality control, and ensuring consistent product performance.[2] This guide provides a comprehensive overview of the core analytical techniques employed for the molecular weight determination of HEC, complete with detailed experimental protocols and comparative data.

Core Analytical Techniques

The primary methods for elucidating the molecular weight of HEC are Size Exclusion Chromatography (SEC), often coupled with advanced detectors like Multi-Angle Light Scattering (MALS), and Asymmetrical Flow Field-Flow Fractionation (A4F). Viscometry also serves as a valuable, albeit indirect, method.

Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for determining the molecular weight distribution of polymers.[1] The principle lies in separating molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel. Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path and elute later.

Experimental Protocol: Aqueous SEC-MALS/RI

This protocol outlines a typical setup for analyzing HEC in an aqueous mobile phase with MALS and Refractive Index (RI) detection, which allows for the determination of absolute molecular weight without the need for column calibration with polymer standards.[3]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and column oven.

-

SEC columns suitable for aqueous mobile phases and the expected molecular weight range of HEC (e.g., Agilent PL aquagel-OH series).[2][4]

-

Multi-Angle Light Scattering (MALS) detector.[3]

-

Refractive Index (RI) detector.[3]

Reagents and Materials:

-

This compound cellulose sample.

-

High-purity water (e.g., Milli-Q).

-

Sodium nitrate (B79036) (NaNO₃).

-

Sodium azide (B81097) (NaN₃).

-

Pullulan standards for system validation (optional).[2]

Procedure:

-

Mobile Phase Preparation: Prepare an aqueous mobile phase, for instance, water containing 0.1 M sodium nitrate and 0.02% sodium azide.[1] The salt is crucial to suppress any ionic interactions and prevent aggregation of the HEC molecules.[2] Filter the mobile phase through a 0.22 µm filter and degas it.

-

Sample Preparation:

-

Accurately weigh a small amount of the HEC sample (e.g., 1-2 mg/mL).

-

Dissolve the sample in the mobile phase. Gentle agitation or overnight stirring may be required for complete dissolution.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

-

-

Instrument Setup and Equilibration:

-

Install the SEC columns in the column oven.

-

Equilibrate the entire system, including the columns and detectors, with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) and temperature (e.g., 35 °C) until a stable baseline is achieved in both the MALS and RI detectors.[1]

-

-

Data Acquisition:

-

Inject the prepared HEC sample solution.

-

Collect the data from both the MALS and RI detectors. The RI detector measures the concentration of the eluting polymer, while the MALS detector measures the intensity of light scattered at multiple angles.

-

-

Data Analysis:

-

The data from the MALS and RI detectors are processed using specialized software (e.g., ASTRA from Wyatt Technology).

-

The software uses the Zimm plot formalism to calculate the absolute molecular weight at each elution volume.[5] This method relates the scattered light intensity to the molecular weight and the radius of gyration.

-

The analysis yields the number-average molecular weight (Mn), weight-average molecular weight (Mw), z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).

-

Diagram of the SEC-MALS/RI Experimental Workflow:

A schematic representation of the experimental workflow for determining the molecular weight of HEC using SEC-MALS/RI.

Asymmetrical Flow Field-Flow Fractionation (A4F)

A4F is a separation technique that, like SEC, separates molecules based on their hydrodynamic size. However, it operates in an open channel without a stationary phase, which can be advantageous for analyzing high molecular weight or aggregated polymers that might be sheared or filtered by SEC columns.[6][7]

Experimental Protocol: A4F-MALS/RI

Instrumentation:

-

A4F system with a channel, control unit, and pumps.

-

MALS detector.

-

RI detector.

Reagents and Materials:

-

Same as for SEC.

Procedure:

-

System Preparation:

-

Assemble the A4F channel with an appropriate ultrafiltration membrane.

-

Prepare the mobile phase as described for SEC.

-

-

Method Development:

-

Optimize the A4F parameters, including the channel flow, cross-flow, and injection/focusing steps, to achieve good separation of the HEC sample.

-

-

Sample Analysis:

-

Inject the filtered HEC sample into the A4F channel.

-

The applied cross-flow forces the molecules towards the membrane, and they are then separated based on their diffusion coefficients (which are related to size) as the channel flow carries them along the channel.

-

-

Data Acquisition and Analysis:

-

The eluting sample passes through the MALS and RI detectors.

-

Data processing is similar to the SEC-MALS/RI method to obtain the molecular weight distribution.

-

Logical Relationship between SEC and A4F:

A diagram illustrating the common principle and distinct characteristics of SEC and A4F for HEC molecular weight determination.

Viscometry and the Mark-Houwink Equation

Viscometry provides an indirect measure of molecular weight by relating the intrinsic viscosity [η] of a polymer solution to its molecular weight (M) through the Mark-Houwink equation:[8]

[η] = K * M^a

The Mark-Houwink parameters, K and a, are constants specific to a particular polymer-solvent-temperature system.[9] The 'a' value also provides insight into the conformation of the polymer in solution.

Experimental Protocol: Intrinsic Viscosity Determination

Instrumentation:

-

Dilute solution viscometer (e.g., Ubbelohde or Cannon-Fenske).

-

Temperature-controlled water bath.

-

Stopwatch.

Reagents and Materials:

-

HEC sample.

-

Appropriate solvent (e.g., water, 0.1% sodium oleate (B1233923) solution).[10]

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of HEC in the chosen solvent.

-

Prepare a series of dilutions of the stock solution.

-

-

Viscosity Measurement:

-

Measure the flow time of the pure solvent and each of the HEC solutions in the viscometer at a constant temperature.

-

-

Data Analysis:

-

Calculate the relative viscosity (η_rel), specific viscosity (η_sp), and reduced viscosity (η_red) for each concentration.

-

Plot the reduced viscosity versus concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].

-

-

Molecular Weight Calculation:

-

If the Mark-Houwink parameters (K and a) for HEC in the specific solvent and at the measurement temperature are known, the viscosity-average molecular weight (Mv) can be calculated using the Mark-Houwink equation.

-

Quantitative Data Summary

The following tables summarize typical molecular weight data and Mark-Houwink parameters for this compound cellulose.

Table 1: Typical Molecular Weight Averages of HEC Samples in an Organic Eluent [2]

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | Mp ( g/mol ) | Polydispersity (Mw/Mn) |

| A | 27,000 | 140,000 | 80,000 | 5.2 |

| B | 30,000 | 159,000 | 102,000 | 5.2 |

| C | 39,000 | 345,000 | 190,000 | 8.9 |

| Eluent: DMF + 0.1% LiBr. Calibration with PEO/PEG standards. |

Table 2: Correlation between Viscosity and Molecular Weight of HEC in an Aqueous Eluent [2]

| Sample | Viscosity (Manufacturers' Value) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| 1 | Low | 100,000 | 320,000 | 3.2 |

| 2 | Medium | 130,000 | 600,000 | 4.6 |

| 3 | High | 180,000 | 1,000,000 | 5.6 |

| Calibration with pullulan polysaccharide standards. |

Table 3: Mark-Houwink Parameters for this compound Cellulose

| Solvent | Temperature (°C) | K (dL/g) | a |

| 0.1% Sodium Oleate | - | Value not specified | Value not specified |

| Note: Specific K and a values for HEC are highly dependent on the solvent and temperature and should be determined empirically or sourced from literature for the exact conditions used.[10] |

Conclusion

The determination of the molecular weight of this compound cellulose is a critical aspect of its characterization for pharmaceutical and other industrial applications. Size Exclusion Chromatography with MALS and RI detection stands out as the most robust and widely adopted method, providing absolute molecular weight distributions. Asymmetrical Flow Field-Flow Fractionation offers a valuable alternative, particularly for very high molecular weight or aggregated samples. While viscometry provides a simpler, indirect approach, its accuracy is contingent on the availability of reliable Mark-Houwink parameters. The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the nature of the HEC sample being investigated. A thorough understanding and correct application of these techniques are essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and consistency of their HEC-containing formulations.

References

- 1. obrnutafaza.hr [obrnutafaza.hr]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Ultrahigh molar mass component detected in ethylthis compound cellulose by asymmetrical flow field-flow fractionation coupled to multiangle light scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 9. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: The Interaction of Hydroxyethyl Starch with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxyethyl starch (HES), a synthetic colloid derived from amylopectin, is widely utilized as a plasma volume expander. Beyond its primary clinical application, HES exhibits a complex and multifaceted interaction with cell membranes, influencing a range of cellular behaviors from red blood cell aggregation to platelet function and inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of these interactions, focusing on the biophysical effects, cellular uptake mechanisms, and the modulation of key signaling pathways. Quantitative data from pertinent studies are summarized, and detailed experimental protocols for key investigative techniques are provided to facilitate further research in this area. Visualizations of critical signaling pathways and experimental workflows are included to offer a clear and concise representation of the underlying mechanisms.

Biophysical and Cellular Interactions of HES with Cell Membranes

The interaction of HES with the cell surface is a critical determinant of its physiological and sometimes pathological effects. These interactions can be broadly categorized into its effects on red blood cells, platelets, and the endothelial glycocalyx.

Interaction with Red Blood Cell Membranes

HES has been shown to induce morphological changes in red blood cells and promote their aggregation.[1][2] This aggregation is thought to occur via a "bridging mechanism," where the large HES polymers adsorb to the surface of adjacent red blood cells, linking them together.[3][4][5] Under conditions of external stress, HES can also lead to a reduction in oxy-hemoglobin levels and may contribute to heme aggregation and membrane damage.[1][2]

Interaction with Platelet Membranes

HES can significantly impact platelet function, an effect that is dependent on its molecular weight and degree of substitution. Higher molecular weight HES solutions have been observed to inhibit platelet function.[6] The primary mechanism for this inhibition is believed to be the "coating" of the platelet surface by HES molecules. This steric hindrance reduces the availability of key surface receptors, most notably the glycoprotein (B1211001) IIb/IIIa complex, which is essential for fibrinogen binding and subsequent platelet aggregation.

Interaction with the Endothelial Glycocalyx

The endothelial glycocalyx is a carbohydrate-rich layer on the luminal surface of endothelial cells that plays a crucial role in maintaining vascular barrier integrity. HES interacts with this layer, which can influence vascular permeability. While some studies suggest a protective role for HES on the glycocalyx, others indicate that its ability to restore a damaged glycocalyx is inferior to that of albumin.[7][8][9]

Cellular Uptake of HES

HES can be internalized by cells through endocytosis, specifically via phagocytosis and pinocytosis.[10] Following uptake, HES can accumulate in various tissues, including the kidneys, liver, and skin.[10] To mitigate non-specific cellular uptake, particularly for drug delivery applications, HES has been formulated into nanocapsules.[11]

Quantitative Data on HES-Cell Membrane Interactions

The following tables summarize key quantitative findings from studies investigating the effects of HES on various cellular parameters.

Table 1: Effect of this compound Starch on Platelet Function

| HES Formulation (Molecular Weight/Substitution) | Dosage | Effect on Platelet Function | Quantitative Change | Reference |

| HES 450/0.7-0.8 | 10 mL/kg IV | Prolonged closure times and reduced glycoprotein IIb/IIIa expression | Data not specified | [6] |

| HES 200/0.6-0.66 | 10 mL/kg IV | Prolonged closure times and reduced glycoprotein IIb/IIIa expression | Data not specified | [6] |

| HES 70/0.5-0.55 | 10 mL/kg IV | Prolonged closure times and reduced glycoprotein IIb/IIIa expression | Data not specified | [6] |

| HES 130/0.38-0.45 | 10 mL/kg IV | No significant effect on platelet variables | Not applicable | [6] |

| HES 200 kD | In vitro | Concentration-related inhibition of GP IIb-IIIa expression | Data not specified | [1] |

Table 2: Effect of this compound Starch on NF-κB Activation

| HES Formulation | Dosage | Experimental Model | Effect on NF-κB Activation | Reference |

| HES | 3.75 ml/kg | Endotoxic rats | Prevention of LPS-induced NF-κB activation | [2] |

| HES | 7.5 ml/kg | Endotoxic rats | Prevention of LPS-induced NF-κB activation | [2] |

Modulation of Cellular Signaling Pathways by HES

HES has been shown to exert anti-inflammatory effects by modulating key intracellular signaling pathways.

Inhibition of the TLR4/NF-κB Signaling Pathway

A significant body of evidence points to the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathway as a primary mechanism for the anti-inflammatory effects of HES.[12][13][14][15][16][17] In models of sepsis, HES has been shown to decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as adhesion molecules like intercellular adhesion molecule-1 (ICAM-1). This is achieved by inhibiting the activation of NF-κB and activator protein-1 (AP-1), which are critical transcription factors for these inflammatory mediators.

Activation of the ERK Signaling Pathway

In contrast to its inhibitory effects on inflammatory pathways, at least one study has suggested that HES can activate the extracellular signal-regulated kinase (ERK) signaling pathway in lymphocytes.[18] This pathway is typically associated with cell proliferation and survival.

Experimental Protocols

The following sections provide an overview of the methodologies used in key experiments to investigate the interaction of HES with cell membranes.

Raman Spectroscopy for Red Blood Cell Analysis

-

Objective: To assess biophysical and biochemical changes in single red blood cells upon exposure to HES.

-

Methodology:

-

Sample Preparation: Freshly drawn human red blood cells are washed and resuspended in either autologous plasma (control) or a solution of HES.

-

Cell Trapping: A single red blood cell is trapped using optical tweezers integrated into a Raman microspectrometer.

-

Spectral Acquisition: Raman spectra are acquired from the trapped cell using a laser excitation source (e.g., 532 nm). Spectra are collected at various laser powers to assess the cell's response to induced stress.

-

Data Analysis: The acquired spectra are analyzed for characteristic peaks corresponding to oxyhemoglobin, deoxyhemoglobin, and heme aggregation. Changes in peak intensities and positions are used to infer alterations in hemoglobin oxygenation state and potential membrane damage. Principal component analysis (PCA) can be used to differentiate between cell populations in different media.

-

Flow Cytometry for Platelet Function Analysis

-

Objective: To quantify the effect of HES on the expression of platelet surface receptors.

-

Methodology:

-

Blood Collection: Whole blood is collected from subjects before and after intravenous infusion of HES or saline control.

-

Platelet Activation: Platelet-rich plasma is prepared, and platelets are activated using agonists such as collagen or epinephrine.

-

Antibody Staining: The activated platelets are incubated with fluorescently labeled monoclonal antibodies specific for platelet surface markers, such as PAC-1 for the activated glycoprotein IIb/IIIa complex and anti-CD62P for P-selectin.

-

Flow Cytometric Analysis: The stained platelets are analyzed on a flow cytometer to quantify the percentage of platelets expressing the specific markers and the mean fluorescence intensity, which corresponds to the number of receptors per platelet.

-

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation

-

Objective: To determine the effect of HES on the DNA-binding activity of NF-κB.

-

Methodology:

-

Nuclear Extract Preparation: Nuclear extracts are prepared from cells (e.g., peripheral blood mononuclear cells) that have been treated with an inflammatory stimulus (e.g., lipopolysaccharide) in the presence or absence of HES.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB is end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the binding of NF-κB.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence detector (for non-radioactive probes). A decrease in the intensity of the shifted band in the presence of HES indicates inhibition of NF-κB activation.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagrams

References

- 1. The effect of this compound starch 200 kD on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jvsmedicscorner.com [jvsmedicscorner.com]

- 3. Quantifying the mechanical properties of the endothelial glycocalyx with atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]

- 5. Stiffness and heterogeneity of the pulmonary endothelial glycocalyx measured by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 8. researchgate.net [researchgate.net]

- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 10. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 11. researchgate.net [researchgate.net]

- 12. The effects of this compound starches of varying molecular weights on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The effects of high molecular weight this compound starch solutions on platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantifying the Mechanical Properties of the Endothelial Glycocalyx with Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]

- 17. youtube.com [youtube.com]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

An In-depth Technical Guide to the Thermal Properties of Hydroxyethyl Cellulose Hydrogels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of hydroxyethyl cellulose (B213188) (HEC) hydrogels, an area of critical importance for their application in drug delivery, tissue engineering, and other biomedical fields. The thermal behavior of these hydrogels dictates their stability, degradation profile, and interaction with biological systems. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes relevant biological and experimental workflows.

Core Thermal Properties of HEC Hydrogels

The thermal characteristics of HEC hydrogels are primarily investigated using two key techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information on the thermal stability and decomposition of the hydrogel, while DSC is used to determine phase transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For HEC hydrogels, TGA curves typically exhibit a multi-stage weight loss. The initial weight loss, occurring at lower temperatures (generally below 200°C), is attributed to the evaporation of bound and unbound water within the hydrogel network. The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the HEC polymer backbone and any crosslinking agents. The thermal stability of HEC hydrogels is often enhanced by crosslinking, which creates a more robust network structure that requires higher temperatures for degradation.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. In the context of HEC hydrogels, DSC is instrumental in identifying the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The Tg is a critical parameter as it influences the mechanical properties and drug release kinetics of the hydrogel. For pure HEC, a melting peak can be observed around 121.72°C, which corresponds to its glass transition, and a degradation peak around 182.18°C.[1] Crosslinking HEC to form a hydrogel generally leads to an increase in the Tg, indicating a more thermally stable and rigid network structure.[1] Some HEC hydrogels, particularly those designed to be temperature-responsive, may also exhibit a lower critical solution temperature (LCST), which can be detected by DSC.

Data Presentation: Comparative Thermal Properties

The thermal properties of HEC hydrogels are significantly influenced by the type and concentration of the crosslinking agent used. The following tables summarize quantitative data from various studies, providing a comparative overview.

Table 1: Thermogravimetric Analysis (TGA) Data for HEC and HEC Hydrogels

| Material | Initial Decomposition Temperature (°C) | Temperature for 10% Weight Loss (T10) (°C) | Temperature for 50% Weight Loss (T50) (°C) | Reference |

| HEC (pure) | ~222 | - | - | [2] |

| HEC-g-AMPS Hydrogel (unloaded) | ~354 | - | - | [1] |

| HEC/CMC Hydrogel (Citric Acid crosslinked) | ~200 | - | ~290 | [3] |

| HEC crosslinked with Citric Acid | 300.5 | - | - | [2] |

Table 2: Differential Scanning Calorimetry (DSC) Data for HEC and HEC Hydrogels

| Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Degradation Peak (°C) | Reference |

| HEC (pure) | 121.72 | - | 182.18 | [1] |

| HEC-g-AMPS Hydrogel | ~315 (exothermic peak) | - | - | [1] |

| HEC-g-PAA | - | 140.2 | - | [4] |

| HEC-g-PAM-co-PAA | - | 135.8 | - | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of HEC hydrogels.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: A small amount of the lyophilized (freeze-dried) HEC hydrogel (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (usually ceramic or platinum).

-

Instrument Setup:

-

The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The temperature program is set. A typical program involves an initial isothermal step at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature (e.g., 600-800°C).

-

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at specific weight loss percentages (e.g., T10, T50), and the final residual mass. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: A small amount of the lyophilized HEC hydrogel (typically 3-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas (e.g., nitrogen).

-

The temperature program is set. A common procedure is a "heat-cool-heat" cycle. For example:

-

Heat from room temperature to a temperature above the expected Tg or Tm (e.g., 200°C) at a controlled rate (e.g., 10°C/min). This erases the thermal history of the sample.

-

Cool the sample back to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

-

Heat the sample again to the final temperature at the same heating rate. The second heating scan is typically used for analysis.

-

-

-

Data Acquisition: The instrument records the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to determine the glass transition temperature (Tg), which appears as a step change in the baseline, and any endothermic (melting) or exothermic (crystallization, degradation) peaks.

Mandatory Visualizations

Experimental Workflow: HEC Hydrogel Synthesis

The synthesis of HEC hydrogels typically involves the dissolution of HEC and a crosslinking agent in a suitable solvent, followed by the initiation of the crosslinking reaction.

Caption: A typical experimental workflow for the synthesis of HEC hydrogels.

Signaling Pathway: PI3K/Akt in Hydrogel-Mediated Wound Healing

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell proliferation, survival, and migration, all of which are essential processes in wound healing. HEC hydrogels can be designed to release growth factors or other bioactive molecules that activate this pathway, thereby promoting tissue regeneration.

Caption: PI3K/Akt signaling pathway activated by HEC hydrogels in wound healing.

Logical Relationship: Controlled Drug Release from HEC Hydrogels

The release of a drug from an HEC hydrogel is governed by several interconnected factors, including the properties of the hydrogel network, the drug itself, and the surrounding environment.

Caption: Factors influencing controlled drug release from HEC hydrogels.

References

Synthesis of Hydroxyethyl Cellulose-Based Copolymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble derivative of cellulose, has emerged as a versatile platform for the development of advanced copolymers with wide-ranging applications in the biomedical field, particularly in drug delivery.[1] Its inherent biocompatibility, biodegradability, and low toxicity make it an ideal backbone for creating sophisticated materials with tailored properties.[1][2] This technical guide provides a comprehensive overview of the core methodologies for synthesizing HEC-based copolymers, focusing on graft polymerization, controlled radical polymerization techniques (ATRP and RAFT), and click chemistry. Detailed experimental protocols, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological pathways are presented to aid researchers in the design and execution of their studies.

Core Synthesis Methodologies

The modification of HEC to create copolymers primarily involves the grafting of polymer chains onto the HEC backbone. This can be achieved through several powerful techniques, each offering distinct advantages in terms of control over the final polymer architecture.

Graft Polymerization

Graft polymerization is a widely used method to modify the properties of HEC by attaching new polymer chains to its backbone. This is typically achieved by creating active sites on the HEC molecule that can initiate the polymerization of a monomer.

Experimental Protocol: Synthesis of HEC-g-poly(acrylic acid) (HEC-g-PAA)

This protocol describes the synthesis of a pH-responsive HEC-g-PAA copolymer using a redox initiation system.[3]

-

Dissolution of HEC: Dissolve a specific amount of HEC in deionized water with continuous stirring in a reaction flask.

-

Initiator Addition: Introduce a redox initiator system, such as potassium persulfate (KPS) and sodium bisulfite (SBS), to the HEC solution. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.[4]

-

Monomer Addition: Add the acrylic acid (AA) monomer to the reaction mixture. The concentration of the monomer can be varied to control the length of the grafted PAA chains.

-

Reaction: Maintain the reaction at a specific temperature (e.g., 65°C) for a defined period (e.g., 1 hour) with continuous stirring.[4]

-

Purification: After the reaction, the product is typically purified by precipitation in a non-solvent (e.g., ethanol (B145695) or acetone) to remove unreacted monomer and homopolymer. The precipitate is then washed and dried.

Quantitative Data for Graft Polymerization of HEC Copolymers

| Copolymer | Monomer | Initiator System | Grafting Percentage (%) | Grafting Efficiency (%) | Reference |

| HEC-g-PAA | Acrylic Acid | KPS/SBS | - | - | [4] |

| HEC-g-PLA | Lactic Acid | Ammonia water | 59.5 | - | [5] |

| HEC-g-PCL | ε-caprolactone | - | 33.2 | 12.42 | [4] |

Note: "-" indicates data not specified in the cited source.

Logical Workflow for Graft Polymerization

Caption: Workflow for the synthesis of HEC-graft copolymers.

Controlled Radical Polymerization (CRP)

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the molecular weight, polydispersity, and architecture of the grafted polymer chains.[6][7]

ATRP is a versatile CRP method that allows for the synthesis of well-defined polymers from a wide range of monomers.[8] The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex.

Experimental Protocol: Synthesis of HEC-based Macroinitiator and Subsequent ATRP

-

Synthesis of HEC Macroinitiator:

-

React HEC with an ATRP initiator precursor, such as 2-bromoisobutyryl bromide, in a suitable solvent (e.g., a mixture of DMF/THF) in the presence of a base (e.g., triethylamine) to form the HEC macroinitiator (HEC-Br).

-

-

ATRP of Monomer:

-

In a Schlenk flask under an inert atmosphere, dissolve the HEC-Br macroinitiator and a monomer (e.g., N-isopropylacrylamide, NIPAM) in a suitable solvent.

-

Add the catalyst system, typically a copper(I) halide (e.g., CuBr) and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA).

-

Conduct the polymerization at a specific temperature for a set time.

-

Terminate the reaction and purify the resulting HEC-g-PNIPAM copolymer.

-

Quantitative Data for ATRP Synthesis of HEC Copolymers

| Copolymer | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| p(MA-POSS) | MA-POSS | 14,440 (theoretical) | 1.14 | [9] |

| p(BA)-b-p(MA-POSS)-b-p(BA) | n-Butyl Acrylate, MA-POSS | 14,790 (macroinitiator) | - | [9] |

Note: Data for HEC-specific copolymers synthesized via ATRP with full characterization is limited in the provided search results. The data presented is for a similar controlled polymerization of a methacrylate-functionalized POSS monomer.

RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA) to control the polymerization process.[7]

Experimental Protocol: Synthesis of HEC-based Block Copolymers via RAFT

-

Synthesis of HEC Macro-CTA:

-

Functionaliize HEC with a suitable RAFT agent to create a macro-chain transfer agent (macro-CTA).

-

-

RAFT Polymerization:

-

Dissolve the HEC macro-CTA, a monomer (e.g., an acrylate), and a radical initiator (e.g., AIBN) in a suitable solvent in a reaction vessel.

-

Degas the solution (e.g., by freeze-pump-thaw cycles) to remove oxygen.[10]

-

Heat the reaction mixture to the desired temperature to initiate polymerization.

-

After the desired conversion is reached, quench the reaction and purify the block copolymer.[10]

-

Quantitative Data for RAFT Synthesis of Copolymers

| Copolymer | Monomer | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| Polystyrene | Styrene | 5200 | 1.28 | [11] |

| PS-b-PBA-b-PS | Styrene, Butyl Acrylate | - | - | [11] |

Experimental Workflow for Controlled Radical Polymerization

References

- 1. Stimuli-responsive hydrogels in drug delivery and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging stimuli-responsive hydrogels for enhancing chronic wound healing - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]

- 5. Stimulus‐Responsive Hydrogels as Drug Delivery Systems for Inflammation Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Genetically engineered silk-elastinlike protein polymers for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry in Biomaterials Science [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Hydroxyethyl Cellulose as a Rheological Modifier in Bioinks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl cellulose (B213188) (HEC), a non-ionic, water-soluble polymer derived from cellulose, has emerged as a valuable rheological modifier for bioinks in the field of 3D bioprinting.[1][2][3] Its primary function is to enhance the printability of various hydrogel-based bioinks by tuning their viscosity and shear-thinning properties.[1][2][4] This allows for the fabrication of complex, high-fidelity 3D structures that can support cell growth and tissue formation.[1][5] HEC is biocompatible and does not negatively impact cell viability, making it a suitable additive for a wide range of tissue engineering and drug development applications.[1][3][5]

These application notes provide a comprehensive overview of the use of HEC as a rheological modifier in bioinks, including its effects on bioink properties, detailed experimental protocols, and quantitative data to guide researchers in their 3D bioprinting endeavors.

Key Advantages of Using HEC in Bioinks

-

Improved Printability: HEC significantly increases the viscosity of bioinks, enabling the printing of self-supporting structures with high shape fidelity.[1][2][6] It can even convert non-viscous solutions into printable bioinks.[1][5]

-

Shear-Thinning Behavior: HEC imparts shear-thinning properties to bioinks, meaning their viscosity decreases under the shear stress of printing and recovers quickly upon deposition.[1][7] This is crucial for protecting cells from mechanical damage during the extrusion process.[7]

-

Enhanced Structural Integrity: The addition of HEC improves the storage modulus (G') and loss modulus (G'') of bioinks, leading to more stable and robust printed constructs.[1]

-

Biocompatibility: HEC is a biocompatible material that supports the viability and proliferation of various cell types, including primary cells and cell lines.[1][3][5]

-

Tunable Properties: The rheological properties, degradation rate, and swelling ratio of bioinks can be precisely tuned by varying the concentration of HEC.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of HEC on the properties of various bioinks as reported in the literature.

Table 1: Effect of HEC on Bioink Viscosity

| Base Bioink | HEC Concentration (% w/v) | Viscosity (Pa·s) at low shear rate | Fold Increase in Viscosity | Reference |

| Sodium Alginate (SA) | 0 | < 10 | - | [1] |

| 6 | ~100 | ~10 | [1] | |

| Gelatin (G) | 0 | < 10 | - | [1] |

| 6 | ~100 | ~10 | [1] | |

| SA/Gelatin (SG) | 0 | < 10 | - | [1] |

| 6 | ~100 | ~10 | [1] |

Table 2: Effect of HEC on Storage Modulus (G') and Loss Modulus (G'')

| Base Bioink | HEC Concentration (% w/v) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Reference |

| S/HEC | 0 | < G'' | > G' | [1] |

| 1.5 | < G'' | > G' | [1] | |

| 3 | > G'' | < G' | [1] | |

| 6 | > G'' | < G' | [1] | |

| G/HEC | 0 | ~10 | ~1 | [1] |

| 6 | ~1000 | ~100 | [1] | |

| SG/HEC | 0 | ~10 | ~1 | [1] |

| 6 | ~1000 | ~100 | [1] |

Table 3: Effect of HEC on Printability and Cell Viability

| Base Bioink | HEC Concentration (% w/v) | Print Fidelity (Actual/Theoretical Height Ratio) | Cell Viability (%) | Reference |

| SG | 0 | ~0.4 | >95% (HUVECs) | [1] |

| 1.5 | ~0.6 | >95% (HUVECs) | [1] | |

| 3 | ~0.8 | >95% (HUVECs) | [1] | |

| 6 | ~1.0 | >95% (HUVECs) | [1] | |

| HEC/SA | N/A (varied SA) | High | ~81.5% (HeLa cells, 1 day) | [6][8] |

Experimental Protocols

Protocol 1: Preparation of HEC-Modified Bioinks

This protocol describes the general procedure for preparing a bioink supplemented with HEC. The base bioink can be materials like sodium alginate, gelatin, or a composite of the two.

Materials:

-

This compound cellulose (HEC) powder

-

Base bioink material (e.g., sodium alginate, gelatin)

-

Deionized (DI) water or cell culture medium

-

Sterile magnetic stir bar and stir plate

-

Sterile beakers or vials

-

Sterile syringe and filter (0.22 µm) for sterilization

Procedure:

-

Prepare the base bioink solution:

-

For sodium alginate (SA): Dissolve the desired concentration of SA powder in DI water or cell culture medium by stirring at room temperature until fully dissolved.

-

For gelatin (G): Dissolve the desired concentration of gelatin powder in DI water or cell culture medium by heating to 40-50°C with continuous stirring.

-

For composite bioinks (e.g., SA/G): Prepare the individual solutions first and then mix them at the desired ratio.

-

-

Add HEC:

-

Slowly add the desired amount of HEC powder to the base bioink solution while stirring continuously to avoid clumping.

-

Continue stirring until the HEC is completely dissolved and the solution is homogeneous. This may take several hours at room temperature. Gentle heating (37°C) can be used to expedite the dissolution of HEC in some bioinks.[1]

-

-

Sterilization:

-

Sterilize the final bioink solution by filtering it through a 0.22 µm syringe filter. For highly viscous solutions, this step may be challenging and alternative sterilization methods like UV irradiation might be considered, though their effect on the bioink properties should be evaluated.

-

-

Storage:

-

Store the sterile HEC-modified bioink at 4°C until use.

-

References

- 1. This compound Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How Hydroxyethylcellulose Influences Scaffold Fabrication in Bioprinting [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]